(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
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Description
“(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid” is a chemical compound with the formula C13H15NO4 . It has a molecular weight of 249.26 g/mol .
Molecular Structure Analysis
The molecule contains a total of 46 bonds, including 23 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Synthesis and Molecular Modeling
The synthesis of 1-benzyl derivatives of pyrrolidine dicarboxylic acid has been studied, highlighting its potential as a selective ligand for metabotropic glutamate receptors, particularly mGluR6. This selectivity makes it a useful tool for pharmacological research (Tueckmantel et al., 1997).
Asymmetric Synthesis
Research on the asymmetric synthesis of pyrrolidine and tetrahydrofuran derivatives from lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has provided efficient methods for producing these compounds, crucial for developing biologically active substances (Bunnage et al., 2004).
Practical and Efficient Synthesis
A practical synthesis method for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block, has been established. This method emphasizes the importance of this compound in the synthesis of biologically active compounds (Ohigashi et al., 2010).
Neuroprotective Properties
The activation of certain metabotropic glutamate receptors by derivatives of pyrrolidine dicarboxylic acid has been shown to protect neurons against excitotoxic degeneration. This finding supports the potential therapeutic application of these compounds in neuroprotection (Battaglia et al., 1998).
Angiotensin Converting Enzyme Inhibition
Studies on pyrrolidine derivatives have demonstrated potent in vitro angiotensin-converting enzyme (ACE) inhibitory activities, suggesting their application in hypertension management (Hayashi et al., 1989).
Derivatization Reagents for Analysis
Pyrrolidine derivatives have been identified as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography, enhancing the detection of free fatty acids and other compounds (Morita & Konishi, 2002).
Properties
IUPAC Name |
(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAFONDGWHOURT-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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